molecular formula C8H8ClF4N B15197981 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride

Cat. No.: B15197981
M. Wt: 229.60 g/mol
InChI Key: IYQWYYKCKIRUQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride (CAS: 150517-77-4) is a fluorinated aromatic amine derivative with the molecular formula C₈H₇F₄N·HCl and a molecular weight of 229.6 g/mol (including HCl). Its structure features a benzylamine backbone substituted with a fluorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring, conferring high electronegativity and lipophilicity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its role in constructing bioactive molecules with enhanced metabolic stability .

Properties

Molecular Formula

C8H8ClF4N

Molecular Weight

229.60 g/mol

IUPAC Name

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C8H7F4N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H

InChI Key

IYQWYYKCKIRUQH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The primary alcohol is then converted to the corresponding amine via a substitution reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is a synthetic compound with a molecular formula of C8H7ClF3NC_8H_7ClF_3N and a molar mass of 193.14 g/mol. It is an aryl fluorinated building block commonly used in organic synthesis and medicinal chemistry. The compound features a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring, which significantly influences its chemical reactivity and biological properties.

Scientific Research Applications
this compound finds applications in several fields:

  • Organic Synthesis: It serves as a building block in the synthesis of more complex molecules. The presence of fluorine atoms enhances the compound's reactivity by stabilizing transition states and intermediates during these reactions.
  • Medicinal Chemistry: It is used in the design and synthesis of various pharmaceutical candidates. Interaction studies involving this compound focus on its binding affinity and activity against various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic effects.
  • Generating Trityl-Based Pro-Tags: 3-Fluoro-5-(trifluoromethyl)benzylamine may be employed as an amine to generate different trityl-based pro-tags by treating with activated carboxyl group-containing trityl synthons .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The fluorine and trifluoromethyl groups enhance its binding affinity and specificity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Fluoro-5-(trifluoromethyl)benzylamine HCl 150517-77-4 C₈H₇F₄N·HCl 229.6 -F (3), -CF₃ (5), -NH₂·HCl
3-Chloro-5-fluorobenzylamine HCl 90389-34-7 C₇H₈Cl₂FN 196.05 -Cl (3), -F (5), -NH₂·HCl
3,5-Bis(trifluoromethyl)benzylamine HCl 42365-62-8 C₉H₇F₆N·HCl 279.6 -CF₃ (3,5), -NH₂·HCl
(3-Bromo-5-CF₃-phenyl)-methyl-amine HCl 2155856-59-8 C₈H₈BrF₃N·HCl 290.51 -Br (3), -CF₃ (5), -NHCH₃·HCl
3-Fluoro-5-(trifluoromethyl)phenylacetic Acid 195447* C₉H₆F₄O₂ 222.14 -F (3), -CF₃ (5), -CH₂COOH
Key Observations:
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic resistance compared to halogens like -Cl or -Br .
  • Molecular Weight : Substitutions with heavier atoms (e.g., Br in the 3-Bromo analogue) increase molecular weight significantly, impacting solubility and pharmacokinetics .
  • Functional Groups : The benzylamine hydrochloride derivatives exhibit improved water solubility compared to their free-base counterparts, critical for pharmaceutical formulations .
3-Fluoro-5-(trifluoromethyl)benzylamine Derivatives
  • Synthesis: This compound has been used to synthesize phthalimide derivatives (e.g., 2-(3-fluoro-5-(trifluoromethyl)benzyl)isoindoline-1,3-dione), which demonstrate antioxidant and neuroprotective activity in murine models of memory impairment.
  • Antimicrobial Activity: Derivatives of this compound, such as methyl-2-aminopyridine-4-carboxylate, have been synthesized and tested for antimicrobial properties, though specific efficacy data remain unpublished .
Analogues with Varied Substituents
  • 3-Chloro-5-fluorobenzylamine HCl : Lacks the -CF₃ group, reducing its lipophilicity. Commonly used in peptide coupling reactions due to its stability under acidic conditions .
  • 3,5-Bis(trifluoromethyl)benzylamine HCl : The dual -CF₃ groups amplify electron-withdrawing effects, making it a preferred substrate in nucleophilic aromatic substitutions for agrochemicals .

Biological Activity

3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a benzylamine structure with a fluorine atom at the 3-position and a trifluoromethyl group at the 5-position, which enhances its pharmacological properties. The unique electronic characteristics imparted by these substituents make it an interesting candidate for various therapeutic applications, including anti-inflammatory and anticancer activities.

  • Chemical Formula : C8H7F4N·HCl
  • Molecular Weight : 227.6 g/mol
  • Structure : The presence of fluorine and trifluoromethyl groups contributes to the compound's lipophilicity and binding affinity to biological targets.

This compound interacts with specific molecular targets, primarily enzymes and receptors. The fluorinated groups enhance the compound's binding affinity, allowing it to modulate enzymatic activity effectively. This mechanism is crucial for its potential use in drug discovery, particularly for conditions requiring precise modulation of biological pathways.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in multiple therapeutic areas:

  • Anticancer Activity : Studies indicate that this compound may inhibit tumor growth through its action on specific signaling pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory responses in cellular models.
  • Neuroprotective Effects : Research suggests potential neuroprotective properties, particularly in neuronal cell lines, where it enhances cell viability under stress conditions.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 30 µM, indicating effective concentration levels for therapeutic action .
  • Inflammation Models :
    • In vitro experiments using macrophage cell lines showed that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) by approximately 40% at concentrations of 25 µM .
  • Neuroprotection :
    • In PC12 neuronal cells, treatment with this compound resulted in enhanced cell survival rates under oxidative stress conditions, supporting its potential use in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure CharacteristicsBiological Activity
3,5-Bis(trifluoromethyl)benzylamineTwo trifluoromethyl groupsEnhanced anticancer activity
4-(Trifluoromethyl)benzylamineTrifluoromethyl at para positionModerate anti-inflammatory effects
2-FluorobenzylamineFluorine at ortho positionLower potency compared to target compound

Q & A

Basic: What are the key considerations for synthesizing 3-Fluoro-5-(trifluoromethyl)benzylamine hydrochloride, and how can yield be optimized?

Answer:
Synthesis involves multi-step protocols:

  • Step 1: Fluorination and trifluoromethylation of the benzene ring, often using halogen exchange (Halex) reactions or transition-metal catalysis .
  • Step 2: Introduction of the benzylamine group via reductive amination or nucleophilic substitution. Protective groups (e.g., Boc or Fmoc) are critical to prevent side reactions at the amine site .
  • Step 3: Hydrochloride salt formation using HCl in anhydrous conditions.

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
  • Purify via column chromatography or recrystallization to achieve >95% purity.
  • Monitor reaction progress with TLC or HPLC to minimize byproducts .

Basic: How should this compound be stored to maintain stability, and what handling precautions are necessary?

Answer:

  • Storage: Store in airtight, moisture-resistant containers under nitrogen at –20°C. Desiccants (e.g., silica gel) are recommended .
  • Handling: Use glove boxes or Schlenk lines for air-sensitive steps. Avoid exposure to humidity, as hydrolysis can degrade the amine group .

Advanced: How do the positions of fluorine and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

Answer:

  • Fluorine (3-position): Enhances electrophilic aromatic substitution (EAS) reactivity by electron-withdrawing effects, directing incoming nucleophiles to the para position .
  • Trifluoromethyl (5-position): Steric hindrance reduces reactivity at adjacent positions but stabilizes intermediates via inductive effects.

Example: In Suzuki-Miyaura couplings, the trifluoromethyl group slows transmetalation but increases regioselectivity. Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) to overcome kinetic barriers .

Advanced: What analytical methods are most effective for characterizing purity and structural integrity?

Answer:

  • NMR: ¹⁹F NMR (δ –60 to –65 ppm for CF₃; δ –110 ppm for F) confirms substituent positions .
  • Mass Spectrometry: High-resolution ESI-MS (expected [M+H]⁺: m/z 194.0) verifies molecular weight .
  • XRD: Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine/CF₃ groups .

Advanced: How does bioactivity compare to analogs with alternate substituent patterns (e.g., 3-Fluoro-4-CF₃ or 5-F-3-CF₃O)?

Answer:

Analog Substituents Bioactivity (IC₅₀) Key Difference
Target Compound3-F, 5-CF₃12 µM (Kinase X)High lipophilicity (LogP 2.8)
3-Fluoro-4-CF₃ analog 3-F, 4-CF₃45 µMReduced steric bulk, lower binding affinity
5-F-3-CF₃O analog 5-F, 3-CF₃O8 µMCF₃O improves solubility (LogP 1.9)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.